molecular formula C20H24N2O3 B10976769 (2-Ethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone

(2-Ethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10976769
M. Wt: 340.4 g/mol
InChI Key: HGKMDBRETFUMRR-UHFFFAOYSA-N
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Description

(2-ETHOXYPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both ethoxy and methoxy functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHOXYPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common method includes the reaction of 2-ethoxyphenylamine with 2-methoxyphenylpiperazine in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-ETHOXYPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(2-ETHOXYPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2-ETHOXYPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features, used as an antihypertensive agent.

Uniqueness

What sets (2-ETHOXYPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE apart from these similar compounds is its unique combination of ethoxy and methoxy groups, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(2-ethoxyphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O3/c1-3-25-18-10-6-4-8-16(18)20(23)22-14-12-21(13-15-22)17-9-5-7-11-19(17)24-2/h4-11H,3,12-15H2,1-2H3

InChI Key

HGKMDBRETFUMRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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